(E)-N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

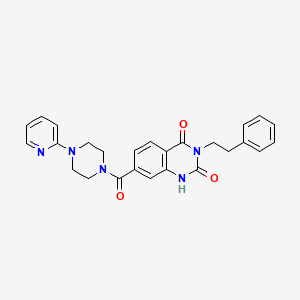

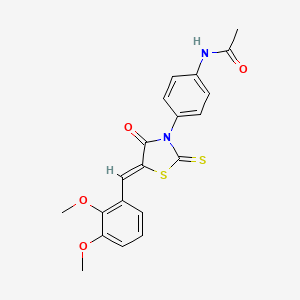

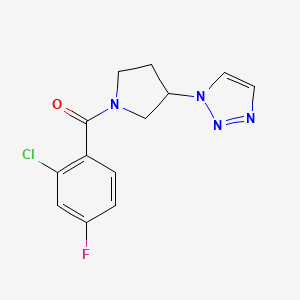

(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H20N6OS and its molecular weight is 332.43. The purity is usually 95%.

BenchChem offers high-quality (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Elektronik und Optoelektronik

Die Struktur der Verbindung deutet auf mögliche Anwendungen in der organischen Elektronik und Optoelektronik hin. Forscher haben ihren Einsatz in organischen Leuchtdioden (OLEDs), organischen Photovoltaikzellen (OPVs) und Feldeffekttransistoren (OFETs) untersucht. Ihr elektronenreicher Triazinkern und das konjugierte Thiophen-Molekül machen sie zu einem attraktiven Kandidaten für die Entwicklung effizienter organischer Halbleiter .

Photokatalyse und Photoredoxreaktionen

Photokatalysatoren spielen eine entscheidende Rolle bei der Nutzung der Sonnenenergie für chemische Umwandlungen. Die photoaktiven Eigenschaften dieser Verbindung machen sie für photokatalytische Reaktionen geeignet, darunter Wasserstoffentwicklung, Kohlendioxidreduktion und organische Synthese. Ihre Triazin-basierte Struktur erleichtert den Elektronentransfer während photoredox-Prozessen .

Fluoreszenz-Sonden und Sensoren

Forscher haben diese Verbindung aufgrund ihrer starken Fluoreszenzemission als Fluoreszenzsonde verwendet. Sie kann selektiv an bestimmte Analyten oder Biomoleküle binden, was sie für Anwendungen in der Zellbildgebung, Biosensorik und Wirkstoffabgabe wertvoll macht. Ihre Dimethylaminogruppen verbessern die Löslichkeit und die Zellpermeabilität .

Antikrebsmittel

Erste Studien deuten darauf hin, dass diese Verbindung eine vielversprechende Antikrebsaktivität aufweist. Ihre einzigartige Struktur und mögliche Interaktionen mit zellulären Komponenten machen sie zu einem interessanten Leitmolekül für weitere Untersuchungen. Forscher untersuchen ihre zytotoxischen Wirkungen, die Induktion der Apoptose und das Potenzial als gezielte Therapie .

Polymerisation und Materialwissenschaften

Die Reaktivität der Verbindung ermöglicht Polymerisationsreaktionen, die zur Synthese neuartiger Polymere führen. Forscher haben sie in Polymermatrizen für Anwendungen wie Wirkstofffreisetzungsträger, Beschichtungen und Membranen integriert. Ihr Triazin-basiertes Rückgrat verleiht Stabilität und einstellbare Eigenschaften .

Supramolekulare Chemie und Wirt-Gast-Interaktionen

Supramolekulare Chemie beruht auf nicht-kovalenten Wechselwirkungen, um funktionelle Anordnungen zu schaffen. Diese Verbindung kann als Wirtsmolekül fungieren und Einschlusskomplexe mit Gastmolekülen bilden. Forscher untersuchen ihre Bindungsaffinität, Selektivität und mögliche Anwendungen in der molekularen Erkennung und Wirkstoffabgabe .

Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial von (E)-N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamid in verschiedenen wissenschaftlichen Bereichen. Beachten Sie, dass laufende Forschung weitere Anwendungen aufdecken kann und interdisziplinäre Zusammenarbeit unser Verständnis dieser faszinierenden Verbindung weiter ausbauen wird . Wenn Sie weitere Informationen benötigen oder andere Anfragen haben, zögern Sie bitte nicht, sich zu melden!

Eigenschaften

IUPAC Name |

(E)-N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6OS/c1-20(2)14-17-12(18-15(19-14)21(3)4)10-16-13(22)8-7-11-6-5-9-23-11/h5-9H,10H2,1-4H3,(H,16,22)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWQQAPHIGHSIU-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CS2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CS2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-1-benzyl-3-{[(2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2574424.png)

![4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2574435.png)

![Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate](/img/structure/B2574440.png)

![N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-3-phenylpropanamide](/img/structure/B2574442.png)